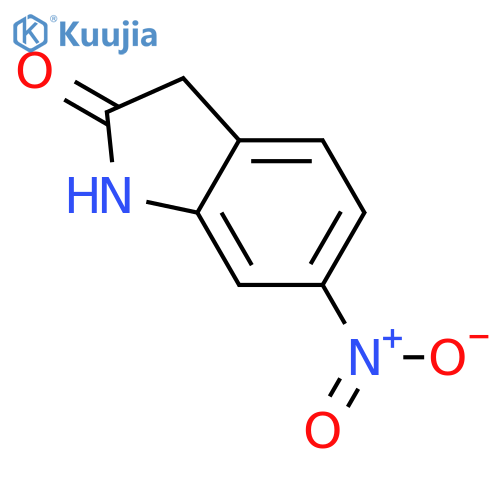

Cas no 474799-41-2 (6-Nitroindolin-2-one)

6-Nitroindolin-2-one 化学的及び物理的性質

名前と識別子

-

- 1,3-dihydro-6-nitro-2H-Indol-2-one

- 6-Nitroindolin-2-one

- 6-NITRO-1,3-DIHYDRO-INDOL-2-ONE

- 6-nitro-1,3-dihydroindol-2-one

- 6-Nitrooxindole

- 6-Nitrooxidole

- 6-nitro-2,3-dihydro-1H-indol-2-one

- 6-Nitro-1,3-dihydro-2H-indol-2-one

- 2H-Indol-2-one, 1,3-dihydro-6-nitro-

- WYCVARGVMCGNMC-UHFFFAOYSA-N

- STL555639

- RB3264

- BBL101842

- Z4779

- BB 0262481

- ST24024445

- A872139

- AKOS006327701

- DA-16853

- MFCD09835636

- SCHEMBL13982356

- DTXSID50591771

- AMY35103

- 474799-41-2

- CS-0037174

- SCHEMBL2993057

- SY025469

- DS-2246

- SB40625

-

- MDL: MFCD09835636

- インチ: 1S/C8H6N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-2,4H,3H2,(H,9,11)

- InChIKey: WYCVARGVMCGNMC-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C2C([H])=C([H])C(=C([H])C=2N1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 178.03784206g/mol

- どういたいしつりょう: 178.03784206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.449

- ふってん: 390.6°C at 760 mmHg

- フラッシュポイント: 190.1°C

- 屈折率: 1.632

6-Nitroindolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1340-5G |

6-nitroindolin-2-one |

474799-41-2 | 97% | 5g |

¥ 2,362.00 | 2023-04-13 | |

| Ambeed | A189570-1g |

6-Nitroindolin-2-one |

474799-41-2 | 95% | 1g |

$68.0 | 2025-03-16 | |

| Ambeed | A189570-100mg |

6-Nitroindolin-2-one |

474799-41-2 | 95% | 100mg |

$23.0 | 2025-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1340-1G |

6-nitroindolin-2-one |

474799-41-2 | 97% | 1g |

¥ 785.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1340-100G |

6-nitroindolin-2-one |

474799-41-2 | 97% | 100g |

¥ 20,440.00 | 2023-04-13 | |

| Fluorochem | 221129-1g |

6-Nitroindolin-2-one |

474799-41-2 | 95% | 1g |

£120.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N44900-100mg |

6-Nitroindolin-2-one |

474799-41-2 | 100mg |

¥176.0 | 2021-09-04 | ||

| Apollo Scientific | OR480257-500mg |

6-Nitrooxindole |

474799-41-2 | 95% | 500mg |

£320.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG066-200mg |

6-Nitroindolin-2-one |

474799-41-2 | 95+% | 200mg |

299.0CNY | 2021-07-12 | |

| Alichem | A199003795-500mg |

6-Nitroindolin-2-one |

474799-41-2 | 95% | 500mg |

$980.00 | 2023-09-01 |

6-Nitroindolin-2-one 関連文献

-

1. Synthesis of nitrogen and sulfur analogues of the seco-CI alkylating agentMoana Tercel,William A. Denny J. Chem. Soc. Perkin Trans. 1 1998 509

6-Nitroindolin-2-oneに関する追加情報

6-Nitroindolin-2-one: A Comprehensive Overview

6-Nitroindolin-2-one, also known by its CAS number 474799-41-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indolinones, which are derivatives of indole with a ketone group. The 6-nitro substitution in the indolinone framework imparts unique electronic and structural properties, making it a versatile molecule for various applications.

The synthesis of 6-nitroindolin-2-one typically involves nitration reactions on indolinone derivatives. Recent advancements in nitration techniques have enabled the selective introduction of nitro groups at specific positions, ensuring high yields and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of mixed acid systems to achieve controlled nitration at the 6-position of indolinone, resulting in 6-nitroindolin-2-one with exceptional regioselectivity.

One of the most promising applications of 6-nitroindolin-2-one lies in its potential as a precursor for advanced materials. Researchers have explored its use in the development of organic semiconductors, where the nitro group enhances the molecule's electron-withdrawing properties, improving charge transport characteristics. A 2023 study in *Advanced Materials* highlighted the integration of 6-nitroindolin-2-one into polymer frameworks, demonstrating enhanced electrical conductivity and stability under thermal stress.

In the pharmaceutical industry, 6-nitroindolin-2-one has shown potential as a lead compound for drug discovery. Its structural similarity to certain bioactive molecules makes it an attractive candidate for further functionalization. For example, a research team at the University of California reported that derivatives of 6-nitroindolin-2-one exhibit potent anti-inflammatory activity, suggesting its utility in developing novel therapeutics for chronic inflammatory diseases.

The environmental impact of 6-nitroindolin-2-one is another area of active research. Studies have focused on its biodegradability and toxicity profiles to ensure its safe use in industrial and medical applications. A recent report in *Environmental Science & Technology* indicated that under aerobic conditions, 6-nitroindolin-2-one undergoes rapid microbial degradation, reducing its persistence in aquatic ecosystems.

Moreover, the spectroscopic properties of 6-nitroindolin-2-one have been extensively studied for sensing applications. Its ability to fluoresce under specific conditions makes it a potential candidate for biosensors and chemical detectors. A team from Tokyo Institute of Technology developed a fluorescence-based sensor using 6-nitroindolin-2-one derivatives to detect heavy metal ions in water samples with high sensitivity.

In conclusion, 6-nitroindolin-2-one (CAS No. 474799-41-2) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for future innovations in materials science, pharmacology, and environmental monitoring.

474799-41-2 (6-Nitroindolin-2-one) 関連製品

- 20870-79-5(5-nitro-2,3-dihydro-1H-indol-2-one)

- 30490-21-2(5,7-Dinitroindolin-2-one)

- 61394-51-2(4-Nitroindolin-2-one)

- 20870-89-7(1-Methyl-5-nitroindolin-2-one)

- 185950-63-4(Isoquinolin-3-yl trifluoromethanesulfonate)

- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)

- 1001353-87-2((2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid)

- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)

- 1805043-75-7(5-Chloromethyl-4-cyano-2-fluorophenylacetic acid)

- 1214060-67-9(N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)